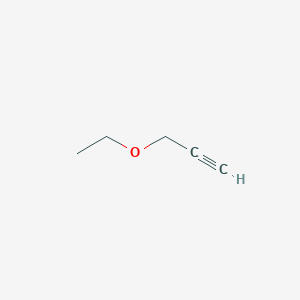

3-ethoxyprop-1-yne

Description

The exact mass of the compound Propargylethyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJMUEKUQLFLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423800 | |

| Record name | 1-Ethoxy-2-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-33-1 | |

| Record name | 3-Ethoxy-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxyprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 3-Ethoxyprop-1-yne (Ethyl Propargyl Ether)

Executive Summary: The Alkynyl Ether Linchpin

3-Ethoxyprop-1-yne (CAS: 628-33-1), frequently referred to as ethyl propargyl ether, represents a critical bifunctional building block in advanced organic synthesis. Its utility stems from the juxtaposition of two reactive centers: a terminal alkyne capable of undergoing "Click" chemistry (CuAAC) or Sonogashira coupling, and an ether linkage that provides stability and solubility in organic media.

However, this utility comes with a severe caveat: peroxide instability . As a propargylic ether, this compound is prone to autoxidation, forming explosive peroxides at a rate significantly higher than standard dialkyl ethers. This guide synthesizes the physical constants required for experimental design with the safety protocols necessary to prevent catastrophic failure during distillation or storage.

Physicochemical Specifications

The following data represents the consensus of experimental values. Researchers should utilize these constants for calculating stoichiometry and designing isolation protocols.

Table 1: Core Physical Properties[1]

| Property | Value | Experimental Condition | Relevance |

| Molecular Formula | - | Stoichiometry | |

| Molecular Weight | 84.12 g/mol | - | Stoichiometry |

| Boiling Point | 81–82 °C | @ 760 mmHg | Distillation/Purification |

| Density | 0.831 g/mL | @ 25 °C | Volumetric dosing |

| Refractive Index ( | 1.404 | @ 20 °C | Purity verification |

| Flash Point | < 23 °C (Est.)[1][2][3] | Closed Cup | H225: Highly Flammable |

| LogP | ~0.66 | - | Lipophilicity/Partitioning |

| Solubility | Immiscible | Water | Aqueous workup separation |

| Solubility | Miscible | EtOH, Et₂O, DCM | Reaction solvents |

Critical Insight: The boiling point (82 °C) is perilously close to the decomposition temperature of concentrated peroxides. Never distill this compound to dryness.

Molecular Identification & Spectroscopic Fingerprint

Reliable identification is paramount, particularly when differentiating the product from the starting material (propargyl alcohol or propargyl bromide).

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| ¹H | 4.16 | Doublet (d) | 2H | Propargylic | |

| ¹H | 3.56 | Quartet (q) | 2H | Ether | |

| ¹H | 2.42 | Triplet (t) | 1H | Terminal Alkyne | |

| ¹H | 1.23 | Triplet (t) | 3H | Methyl |

Infrared Spectroscopy (FT-IR)

-

3290 cm⁻¹: Strong

stretch (Diagnostic for terminal alkyne). -

2115 cm⁻¹: Weak

stretch. -

1100 cm⁻¹: Strong

ether stretch.

Synthesis Protocol: Williamson Ether Synthesis[7][8]

While commercial sources exist, in-house synthesis is often required to ensure fresh, peroxide-free material. The most robust pathway is the Williamson Ether Synthesis utilizing Propargyl Bromide and Sodium Ethoxide.

Reaction Logic

Experimental Workflow

Reagents:

-

Propargyl Bromide (80% in toluene): 1.0 equiv.[1]

-

Ethanol (Absolute): Solvent & Reagent.[1]

-

Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt): 1.1 equiv.[1]

Protocol:

-

Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, dissolve NaOH (1.1 equiv) in absolute ethanol (5 mL/mmol) under

atmosphere. Stir until fully dissolved to generate ethoxide in situ. -

Addition: Cool the solution to 0 °C. Add Propargyl Bromide (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).

-

Quench & Workup:

-

Filter off the NaBr precipitate.

-

Concentrate the filtrate carefully (do not dry completely).

-

Dilute with

and wash with water ( -

Wash with Brine, dry over

.

-

-

Purification: Distill the crude oil at atmospheric pressure. Collect fractions boiling at 80–82 °C.

Visualization: Synthesis & Purification Logic

Figure 1: Step-by-step workflow for the Williamson synthesis of this compound, highlighting the critical safety checkpoint.

Safety & Handling: The Peroxide Protocol

This compound is classified as a Class D Peroxide Former .[1][3] The propargylic C-H bonds are highly susceptible to radical abstraction by oxygen, leading to hydroperoxide formation.

Hazard Profile

-

H225: Highly flammable liquid and vapor.[3]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

Explosion Hazard: Concentration of peroxides during distillation can lead to detonation.

Storage & Maintenance[9]

-

Inhibitors: Store with BHT (Butylated hydroxytoluene) if not using immediately.

-

Temperature: Store at 2–8 °C in the dark.

-

Testing: Test for peroxides using KI starch paper or Quantofix® strips before any distillation or heating step.

Peroxide Mitigation Diagram

Figure 2: Decision matrix for handling propargylic ethers suspected of peroxide contamination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6427121, this compound.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Propyne, 3-ethoxy-.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Ethoxyprop-1-yne

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyprop-1-yne, a valuable terminal alkyne in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines robust characterization and safety protocols. The synthesis is primarily achieved through the Williamson ether synthesis, a classic and reliable method for forming the ether linkage. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and self-validating methodology.

Introduction and Strategic Importance

This compound, also known as ethyl propargyl ether, is a key building block in organic chemistry. Its terminal alkyne functionality allows for a wide range of chemical transformations, including carbon-carbon bond formation through Sonogashira, Suzuki, and Negishi couplings, as well as cycloaddition reactions such as the "click" chemistry azide-alkyne cycloaddition. The ethoxy group provides increased solubility in organic solvents compared to its parent alcohol, propargyl alcohol, making it a versatile reagent in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide will focus on the most reliable and widely applicable method for the synthesis of this compound: the Williamson ether synthesis. We will explore the reaction mechanism, critical experimental parameters, and the logic behind the chosen reagents and conditions.

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[1]

Mechanistic Rationale

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

-

Deprotonation: Propargyl alcohol is deprotonated by a strong base to form the corresponding propargyl alkoxide. The acidity of the hydroxyl proton in propargyl alcohol is sufficient for deprotonation by a strong base like sodium hydride.

-

Nucleophilic Substitution: The resulting propargyl alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 fashion. This results in the formation of the desired this compound and a sodium halide salt as a byproduct.

To ensure a high yield of the desired ether and minimize side reactions, particularly elimination (E2), the choice of the alkyl halide is critical. The reaction works best with primary alkyl halides, such as ethyl bromide, as they are less sterically hindered and less prone to elimination.[1]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The quantities and conditions have been optimized for a laboratory-scale synthesis.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Propargyl alcohol | C₃H₄O | 56.06 | 5.61 g (0.1 mol) | ≥99% |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g (0.11 mol) | 60% |

| Ethyl bromide | C₂H₅Br | 108.97 | 13.07 g (0.12 mol) | ≥98% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous |

| Saturated aqueous ammonium chloride | NH₄Cl(aq) | - | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | Anhydrous |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~10 g | Anhydrous |

Step-by-Step Methodology

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Dispersion of Sodium Hydride: The flask is charged with 100 mL of anhydrous THF and the sodium hydride dispersion (4.4 g). The suspension is stirred under a positive pressure of nitrogen.

-

Addition of Propargyl Alcohol: Propargyl alcohol (5.61 g) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel over a period of 30 minutes. The addition rate should be controlled to maintain the reaction temperature below 30 °C. The evolution of hydrogen gas will be observed. The mixture is then stirred at room temperature for an additional hour to ensure complete formation of the alkoxide.

-

Addition of Ethyl Bromide: The reaction mixture is cooled to 0 °C using an ice bath. Ethyl bromide (13.07 g) dissolved in 50 mL of anhydrous THF is added dropwise over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.

-

Reaction Quenching and Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure. The fraction boiling at approximately 82 °C is collected.[2]

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [3] |

| Boiling Point | 82 °C at 760 mmHg[2] |

| Density | 0.831 g/cm³[2] |

| CAS Number | 628-33-1[3] |

Spectroscopic Data

-

¹³C NMR (CDCl₃): The ¹³C NMR spectrum provides key structural information. The expected chemical shifts are approximately:

-

δ 80.0 (acetylenic C)

-

δ 74.5 (acetylenic CH)

-

δ 65.0 (O-CH₂)

-

δ 58.0 (CH₂-alkyne)

-

δ 15.0 (CH₃) A reference spectrum can be found on PubChem.[3]

-

-

¹H NMR (CDCl₃): The ¹H NMR spectrum should show the following signals:

-

A triplet around δ 1.2 (3H) for the methyl protons.

-

A quartet around δ 3.5 (2H) for the methylene protons of the ethoxy group.

-

A doublet around δ 4.1 (2H) for the methylene protons adjacent to the alkyne.

-

A triplet around δ 2.4 (1H) for the terminal acetylenic proton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the functional groups present:

-

~3300 cm⁻¹ (strong, sharp) for the ≡C-H stretch.

-

~2120 cm⁻¹ (weak to medium, sharp) for the C≡C stretch.

-

~1100 cm⁻¹ (strong) for the C-O-C stretch.

-

Safety and Handling: A Trustworthy Protocol

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

-

Propargyl Alcohol: Propargyl alcohol is a flammable and toxic liquid. It should be handled in a fume hood, and skin contact should be avoided.

-

Ethyl Bromide: Ethyl bromide is a volatile and toxic alkylating agent. It should be handled with care in a well-ventilated fume hood.

-

This compound: The final product is a flammable liquid. Ethers are also known to form explosive peroxides upon exposure to air and light.[3] It is recommended to store the purified product under an inert atmosphere and away from light. Distillation of ethers should be performed with caution, and it is advisable to test for the presence of peroxides before heating.[3]

Conclusion: Authoritative Grounding

The Williamson ether synthesis provides a robust and high-yielding route to this compound. The key to a successful synthesis lies in maintaining anhydrous conditions, carefully controlling the reaction temperature, and selecting the appropriate reagents to favor the SN2 pathway. The protocol described in this guide, when followed with the appropriate safety precautions, offers a reliable method for the preparation of this versatile building block for a wide range of applications in modern organic synthesis.

References

-

Royal Society of Chemistry. (n.d.). Experimental Section Materials Instrumentation Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethoxyprop-1-yne. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, September 10). This compound | CAS#:628-33-1. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Exp.1-Distillation, Simple and Fractional | PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxypropionic acid ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Novel One-Pot Synthetic Method for Propargyl Alcohol Derivatives from Allyl Alcohol Derivatives | Request PDF. Retrieved from [Link]

-

YouTube. (2023, July 11). How To Make a DIY Fractionating Column | Fractional Distillation. Retrieved from [Link]

-

Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis... : r/chemistry. Retrieved from [Link]

-

YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

PubChem. (n.d.). Allyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Ethoxyprop-1-yne: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 3-ethoxyprop-1-yne (ethyl propargyl ether), a key building block in organic synthesis. Understanding its spectral signature is paramount for researchers in reaction monitoring, quality control, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of its spectra and the underlying molecular properties.

Introduction

This compound (CAS No. 628-33-1) is a bifunctional molecule featuring both an ether linkage and a terminal alkyne.[1][2] This unique combination of functional groups makes it a versatile reagent in various chemical transformations, including click chemistry, Sonogashira couplings, and as a precursor for more complex molecular architectures.[3] Accurate characterization of this compound is crucial to ensure its purity and to confirm its identity in reaction mixtures. This guide will provide a comprehensive overview of its spectroscopic properties.

The molecular formula of this compound is C₅H₈O, and its molecular weight is 84.12 g/mol .[1][2][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals, each corresponding to a unique proton environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Triplet (t) | 1H | ≡C-H |

| ~4.1 | Doublet (d) | 2H | -O-CH₂ -C≡ |

| ~3.6 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.2 | Triplet (t) | 3H | -CH₂-CH₃ |

Interpretation:

-

The acetylenic proton (≡C-H ) is expected to appear as a triplet at around 2.5 ppm due to long-range coupling with the adjacent methylene protons (-CH₂ -C≡).

-

The methylene protons adjacent to the alkyne and the oxygen atom (-O-CH₂ -C≡) are expected to resonate at approximately 4.1 ppm. This signal will appear as a doublet due to coupling with the acetylenic proton.

-

The methylene protons of the ethyl group (-O-CH₂ -CH₃) will appear as a quartet around 3.6 ppm due to coupling with the methyl protons.

-

The methyl protons of the ethyl group (-CH₂-CH₃ ) will resonate as a triplet at about 1.2 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five signals, corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~80 | ≡ C-H |

| ~75 | -C≡ C-H |

| ~65 | -O-C H₂-C≡ |

| ~58 | -O-C H₂-CH₃ |

| ~15 | -CH₂-C H₃ |

Interpretation:

-

The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 70-85 ppm. The terminal carbon (≡ C-H) is typically found slightly upfield from the internal alkyne carbon (-C ≡C-H).

-

The methylene carbon attached to the oxygen and the alkyne (-O-C H₂-C≡) is expected to resonate around 65 ppm.

-

The methylene carbon of the ethoxy group (-O-C H₂-CH₃) will appear at approximately 58 ppm.

-

The methyl carbon of the ethoxy group (-CH₂-C H₃) will be the most upfield signal, appearing around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C-H, C≡C, and C-O bonds. Studies on propargyl ethyl ether have indicated the presence of different rotamers in the liquid phase, which may lead to a more complex spectrum than anticipated.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2980-2850 | Medium-Strong | C-H (sp³) stretch |

| ~2120 | Weak-Medium, sharp | C≡C stretch |

| ~1100 | Strong | C-O-C stretch (asymmetric) |

Interpretation:

-

A strong, sharp peak around 3300 cm⁻¹ is the characteristic stretching vibration of the terminal acetylenic C-H bond.

-

The region between 2980 and 2850 cm⁻¹ will show multiple bands corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the methylene and methyl groups.

-

A weak but sharp absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch. The intensity is weak because it is a relatively non-polar bond.

-

A strong absorption band around 1100 cm⁻¹ is characteristic of the asymmetric C-O-C stretching vibration of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

| m/z | Proposed Fragment |

| 84 | [M]⁺ (Molecular ion) |

| 55 | [M - C₂H₅]⁺ |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z = 84. The fragmentation pattern will likely be dominated by the cleavage of the bonds adjacent to the oxygen atom.

-

Loss of an ethyl group: Cleavage of the O-CH₂CH₃ bond would result in a fragment with m/z = 55, corresponding to [CH≡CCH₂O]⁺.

-

Formation of the propargyl cation: Cleavage of the CH₂-O bond can lead to the formation of the stable propargyl cation, [CH≡CCH₂]⁺, with an m/z of 39.

-

Formation of the ethyl cation: The complementary fragment to the propargyl ether radical would be the ethyl cation, [CH₂CH₃]⁺, at m/z = 29.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the range of 0-10 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two NaCl or KBr plates.

-

Solution: Prepare a dilute solution (e.g., 5% w/v) in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty plates or the solvent-filled cell.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 10-100 to detect the molecular ion and expected fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

Conclusion

The spectroscopic data of this compound are highly characteristic and provide a wealth of information for its unambiguous identification. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework, while IR spectroscopy clearly indicates the presence of the terminal alkyne and ether functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. This guide serves as a comprehensive reference for researchers and scientists working with this versatile chemical compound.

References

-

Chemsrc. This compound | CAS#:628-33-1. [Link]

-

Matrix Fine Chemicals. 3-ETHOXYPROP-1-ENE | CAS 557-31-3. [Link]

-

PubChem. This compound | C5H8O | CID 6427121. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

PubChem. 1-Ethoxyprop-1-yne | C5H8O | CID 640369. [Link]

-

ATB. 1-Ethoxypropane | C5H12O | MD Topology | NMR | X-Ray. [Link]

-

National Institute of Standards and Technology. Ethyl-1-propenyl ether - the NIST WebBook. [Link]

-

RSC Publishing. Vibrational spectra and molecular conformation of propargyl ethyl ether - Journal of the Chemical Society, Faraday Transactions 2. [Link]

Sources

- 1. This compound | CAS#:628-33-1 | Chemsrc [chemsrc.com]

- 2. This compound - CAS:628-33-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C5H8O | CID 6427121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vibrational spectra and molecular conformation of propargyl ethyl ether - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

role of 3-ethoxyprop-1-yne in the synthesis of heterocycles

Strategic Utilization of 3-Ethoxyprop-1-yne in Heterocyclic Construction

Abstract This technical guide delineates the synthetic utility of this compound (ethyl propargyl ether) as a bifunctional linchpin in the construction of nitrogen and oxygen-containing heterocycles. We examine its role as a robust dipolarophile in "Click" chemistry, a regioselective partner in 1,3-dipolar cycloadditions, and a substrate for transition-metal-catalyzed cycloisomerizations. Emphasis is placed on mechanistic causality, scalable protocols, and the divergence between retaining the ethoxymethyl pharmacophore versus exploiting the ether as a leaving group in gold-catalyzed cascades.

Introduction: The Bifunctional Linchpin

This compound (

For medicinal chemists, this molecule offers two distinct strategic advantages:

-

Pharmacophore Installation: In Cu(I) and Ru(II) catalyzed reactions, the ethoxymethyl group is retained, improving the lipophilicity and blood-brain barrier (BBB) permeability of the resulting heterocycle.

-

Leaving Group Reactivity: Under specific Lewis acid conditions (e.g., Au(III) or Pt(II) catalysis), the ethoxy group can act as a leaving group via C-O bond cleavage, enabling nucleophilic substitution-cyclization cascades.

The "Click" Paradigm: 1,2,3-Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable method for converting this compound into 4-(ethoxymethyl)-1,2,3-triazoles. This reaction is thermodynamically driven by the formation of the aromatic triazole ring.

Mechanistic Insight

The reaction does not proceed via a concerted thermal mechanism (which would yield mixtures of 1,4- and 1,5-regioisomers). Instead, it follows a stepwise cycle involving a copper(I) acetylide intermediate. The ether oxygen in this compound can act as a weak ligand, potentially stabilizing the copper intermediate, though the effect is secondary to the acetylide formation.

Experimental Protocol: Aqueous Phase Synthesis

Rationale: Water/alcohol mixtures utilize the hydrophobic effect to accelerate the reaction while solubilizing the inorganic catalyst.

Reagents:

-

This compound (1.0 equiv)

-

Organic Azide (

) (1.0 equiv) - (1 mol%)

-

Sodium Ascorbate (5 mol%)

-

Solvent:

(1:1)

Step-by-Step:

-

Preparation: Dissolve the organic azide and this compound in the

mixture. -

Catalyst Activation: Add the sodium ascorbate solution followed immediately by the copper sulfate solution. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor via TLC (disappearance of azide).

-

Workup: Dilute with water. If the product precipitates, filter and wash. If liquid, extract with ethyl acetate.[1]

-

Purification: Silica gel chromatography is rarely needed; recrystallization usually suffices.

Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Reaction with nitrile oxides yields 3,5-disubstituted isoxazoles.[2] Unlike the CuAAC reaction, this transformation does not require a metal catalyst but relies on the frontier molecular orbital (FMO) interactions between the dipole (nitrile oxide) and the dipolarophile (alkyne).

Regioselectivity

The reaction of this compound with nitrile oxides heavily favors the 5-ethoxymethyl-3-substituted isoxazole .

-

Steric Argument: The nitrile oxide oxygen attacks the more substituted carbon, but the dominant factor is often electronic.

-

Electronic Argument: The propargyl ether is electron-rich. The nucleophilic carbon of the nitrile oxide attacks the terminal carbon of the alkyne.

Protocol: In Situ Nitrile Oxide Generation

Reagents:

-

Aldoxime (Precursor) (1.0 equiv)

-

This compound (1.2 equiv)

-

Chloramine-T or NCS (Oxidant)

-

Base:

or DIPEA

Workflow:

-

Chlorinate the aldoxime using NCS in DMF to form the hydroximoyl chloride intermediate.

-

Add this compound.

-

Slowly add

(syringe pump preferred) to dehydrohalogenate the intermediate, generating the nitrile oxide in situ. -

The nitrile oxide immediately undergoes [3+2] cycloaddition with the alkyne.[2]

Gold-Catalyzed Cycloisomerization (Furan Synthesis)

This section highlights the "Leaving Group" pathway.[3] When treated with Au(III), propargyl ethers can undergo rearrangement or substitution.

Mechanism: Propargylic Substitution-Cyclization

In the presence of 1,3-dicarbonyls and a Gold catalyst, this compound can act as an electrophile. The Au-activated alkyne facilitates the departure of the ethoxy group (as ethanol), followed by cyclization.

DOT Diagram: Divergent Reaction Pathways

Caption: Divergent synthetic utility of this compound. Note the "Ethoxy Loss" pathway in Au(III) catalysis versus retention in CuAAC/Dipolar routes.

Data Summary: Reaction Condition Comparison

The following table summarizes the optimized conditions for the three primary heterocyclic transformations involving this compound.

| Heterocycle Target | Reaction Type | Catalyst/Promoter | Solvent System | Key Intermediate | Ethoxy Group Status |

| 1,2,3-Triazole | CuAAC "Click" | Cu-Acetylide | Retained (Side chain) | ||

| Isoxazole | [3+2] Cycloaddition | Nitrile Oxide | Retained (Side chain) | ||

| Furan | Cycloisomerization | Toluene / Ionic Liquid | Allenyl/Gold Carbene | Lost (Leaving Group)* | |

| Benzofuran | Sonogashira-Cycliz. | Aryl Alkyne | Retained |

*Note: In specific Gold-catalyzed pathways involving nucleophilic substitution, the ethoxy group acts as a leaving group. In others (e.g., hydration), it may be retained.

Sonogashira Coupling & Heteroannulation

For accessing benzofurans or indoles, this compound is first coupled to an ortho-substituted aryl halide (e.g., o-iodophenol or o-iodoaniline).

Protocol (Sonogashira):

-

Charge: Aryl iodide (1.0 equiv),

(2 mol%), CuI (1 mol%). -

Solvent: Degassed

or DMF/Et3N mixture. -

Addition: Add this compound (1.2 equiv) under inert atmosphere (

/Ar). -

Conditions: Heat to 50–80°C for 4–12 hours.

-

Cyclization: The resulting internal alkyne often cyclizes spontaneously if the nucleophile (-OH, -NH2) is free. If protected, a second step with

or

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][6][7][8] Chemical Reviews, 108(8), 2952–3015. [Link]

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

-

Dheer, D., et al. (2017).[5] Recent advances in the synthesis of 1,2,3-triazoles: A review. Bioorganic Chemistry, 71, 30-54. [Link]

-

Hosseyni, S., Su, Y., & Shi, X. (2015).[9] Gold-Catalyzed Synthesis of Substituted Furans by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.[9] Organic Letters, 17(24), 6010–6013. [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.[10] Green Chemistry, 10, 563-570.[10] [Link]

-

Koumbis, A. E., et al. (2005). 1,3-Dipolar cycloaddition of nitrile oxides to this compound. Tetrahedron Letters, 46(15), 2683-2687. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]

- 10. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Nitrogen-Containing Heterocycles Using 3-Ethoxyprop-1-yne

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of a C3 Synthon in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, constituting the core of a vast number of pharmaceuticals and biologically active compounds. The development of efficient and atom-economical methods for their synthesis is a perpetual goal in organic chemistry. One-pot reactions, where multiple synthetic transformations occur in a single reaction vessel, represent a particularly elegant and sustainable approach to this challenge. This document provides detailed application notes and protocols for the one-pot synthesis of various nitrogen-containing heterocycles, leveraging the unique reactivity of 3-ethoxyprop-1-yne as a versatile three-carbon building block.

This compound, an ethoxyacetylene derivative, serves as a masked acrolein or propargyl aldehyde equivalent. Its electron-rich alkyne moiety readily participates in a variety of cycloaddition and condensation reactions, while the ethoxy group can act as a leaving group or be incorporated into the final product, offering a diverse range of synthetic possibilities. These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

I. One-Pot Synthesis of Substituted Pyridines via a Modified Bohlmann-Rahtz Annulation

The Bohlmann-Rahtz pyridine synthesis is a classical method for the formation of pyridines from enamines and ethynyl ketones.[1][2][3][4] We present here a one-pot modification that utilizes this compound as a stable and reactive ethynyl ketone surrogate. This approach circumvents the need for the often unstable or difficult-to-handle ethynyl ketones.

A. Mechanistic Rationale

The reaction proceeds through a cascade of events initiated by the Michael addition of an enamine to the electron-deficient alkyne of this compound. The resulting intermediate then undergoes a series of isomerizations and a final acid-catalyzed cyclodehydration to furnish the aromatic pyridine ring. The ethoxy group is eliminated during the aromatization step.

Sources

Troubleshooting & Optimization

catalyst selection for Sonogashira coupling of 3-ethoxyprop-1-yne

[1]

References

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] [1]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1][2] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3][4][5] Organic Letters, 5(11), 1841–1844.[1][5] [1]

-

Liang, Y., et al. (2011).[1] Copper-Free Sonogashira Coupling: A Review. Chemistry – A European Journal.[1] [1]

-

Organic Chemistry Portal. (n.d.).[1] Sonogashira Coupling.

effect of solvent on the regioselectivity of 3-ethoxyprop-1-yne cycloaddition

The following technical guide addresses the regioselectivity and solvent effects in the cycloaddition of 3-ethoxyprop-1-yne (ethyl propargyl ether). This content is structured as a high-level support resource for researchers encountering selectivity issues in 1,3-dipolar cycloadditions.

Topic: Effect of Solvent on Regioselectivity & Reaction Optimization Substrate: this compound (Propargyl Ethyl Ether) Reaction Class: 1,3-Dipolar Cycloaddition (Azide-Alkyne & Nitrile Oxide-Alkyne)

Executive Summary: The Role of Solvent vs. Catalyst

User Query: "I am reacting this compound with an organic azide/nitrile oxide and getting a mixture of regioisomers. Can I fix this by changing the solvent?"

Short Answer: In most thermal (uncatalyzed) azide-alkyne cycloadditions, solvent choice has a negligible effect on regioselectivity . You will almost invariably obtain a mixture of 1,4- and 1,5-isomers (typically ranging from 1.5:1 to 1:1 ratios).

To achieve high regioselectivity (>98:2), you must switch from solvent control to catalyst control (CuAAC or RuAAC). However, for nitrile oxide cycloadditions, the reaction is inherently more regioselective (favoring the 3,5-isoxazole), and polar protic solvents can further enhance reaction rates and slightly improve this ratio via transition state stabilization.

Diagnostic & Troubleshooting Guide

Scenario A: Azide-Alkyne Cycloaddition (Formation of Triazoles)[1][2][3][4][5]

Issue: Formation of isomeric mixtures (1,4- vs 1,5-triazoles).

| Methodology | Regioselectivity Outcome | Solvent Role | Actionable Advice |

| Thermal (Uncatalyzed) | Mixture (Low Selectivity) Typically ~1.6:1 (1,4:1,5) | Minor. Solvents like H₂O may accelerate rate (hydrophobic effect) but rarely fix selectivity. | Stop optimizing solvent for selectivity. Switch to a catalytic method if a single isomer is required. |

| Cu-Catalyzed (CuAAC) | Exclusive 1,4-Regioisomer | Critical for Rate. Water/tBuOH or THF is used to solubilize Cu(I) and reagents. | Use tBuOH/H₂O (1:1) or THF with CuI/DIPEA. Solvent ensures catalyst turnover, not selectivity. |

| Ru-Catalyzed (RuAAC) | Exclusive 1,5-Regioisomer | Critical for Stability. Anhydrous solvents (Dioxane, Toluene) prevent catalyst deactivation. | Use Cp*RuCl(PPh₃)₂ in Dioxane or Toluene at 60–80°C. Avoid protic solvents. |

Technical Insight: Why Solvent Fails in Thermal Reactions

In the thermal reaction between this compound and an azide, the difference in activation energy (

Scenario B: Nitrile Oxide Cycloaddition (Formation of Isoxazoles)[6]

Issue: Optimizing for the 3,5-isoxazole isomer.

Mechanism: Nitrile oxides react with this compound to form isoxazoles. The 3,5-disubstituted isomer is generally favored due to steric hindrance at the 4-position and electronic stabilization of the transition state.

Q: Can solvent improve the 3,5:3,4 ratio? A: Yes, moderately.

-

Non-polar solvents (Benzene, Hexane): Slower rates, baseline selectivity.

-

Polar/Protic solvents (H₂O, EtOH, DMF): Can accelerate the reaction and stabilize the more polarized transition state leading to the 3,5-isomer.

-

Recommendation: Use aqueous ethanol or DMF . If the nitrile oxide is generated in situ (e.g., from an oxime chloride), ensures the base (e.g., Et₃N) is soluble.

Decision Logic & Reaction Pathways

The following diagram illustrates the critical decision points for controlling regiochemistry with this compound.

Caption: Decision tree for regiocontrol in this compound cycloadditions. Solvent plays a kinetic role in thermal/catalytic pathways but does not dictate regioselectivity in azide reactions.

Detailed Solvent Selection Protocol

If you are constrained to thermal conditions (e.g., metal-free requirements for biological applications) or are performing nitrile oxide cycloadditions, use this guide to select the optimal solvent.

A. The "On-Water" Effect (Rate Enhancement)

For this compound, which has limited water solubility, using water as a solvent (heterogeneous mixture) can significantly accelerate the reaction rate due to hydrophobic effects and hydrogen bonding at the transition state [2].

-

Protocol: Suspend this compound and the dipole (azide/nitrile oxide) in water (0.5 M). Stir vigorously.

-

Result: Faster reaction than in organic solvents (DCM/THF), often with cleaner isolation (product precipitates).[1]

B. Fluorinated Solvents (TFE/HFIP)

Solvents like 2,2,2-trifluoroethanol (TFE) can act as H-bond donors, activating the ether oxygen or the dipole.

-

Effect: Can slightly shift regioselectivity in nitrile oxide additions by stabilizing the more polar transition state [3].[2]

-

Warning: In azide reactions, TFE accelerates the reaction but does not induce single-isomer formation.

C. Deep Eutectic Solvents (DES) & Ionic Liquids

Emerging data suggests that DES (e.g., Choline Chloride/Urea) can mimic the "on-water" effect, improving yields for propargyl ethers without metal catalysts, though regioselectivity remains moderate [4].

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted Triazole (CuAAC)

Target: Exclusive 1,4-regioisomer.

-

Dissolve: this compound (1.0 equiv) and Organic Azide (1.0 equiv) in tBuOH/H₂O (1:1) (0.2 M concentration).

-

Catalyst: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%).

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Workup: Dilute with water. If solid, filter. If oil, extract with EtOAc.

-

Note: The solvent here ensures the solubilization of the copper catalyst. The regioselectivity is controlled entirely by the formation of the copper-acetylide intermediate [5].

Protocol 2: Nitrile Oxide Cycloaddition (Isoxazole Synthesis)

Target: Predominantly 3,5-isoxazole.

-

Precursor: Dissolve chlorooxime (nitrile oxide precursor) in DMF or EtOH .

-

Addition: Add this compound (1.2 equiv).

-

Generation: Slowly add Et₃N (1.2 equiv) dropwise over 1 hour (to prevent nitrile oxide dimerization).

-

Solvent Note: DMF is preferred for solubility. If regioselectivity is lower than expected, try running the reaction in H₂O/tBuOH (1:1) to exploit hydrophobic packing which often favors the sterically less demanding 3,5-TS [6].

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

-

Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275-3279. Link

-

Dandia, A., et al. (2015). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Link

-

Sánchez-Badillo, J., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents.[6] ACS Omega. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 41(14), 2596-2599. Link

-

Mendelsohn, B. A., et al. (2020). Highly regioselective 1,3-dipolar cycloaddition of 3'-O-propargyl guanosine with nitrile oxide. Nucleosides, Nucleotides & Nucleic Acids. Link

Sources

- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. eijppr.com [eijppr.com]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Managing Exothermic Reactions of 3-Ethoxyprop-1-yne

Welcome to the technical support center for handling and managing exothermic reactions involving 3-ethoxyprop-1-yne. This guide is intended for researchers, scientists, and drug development professionals. Here, we synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this versatile reagent.

The Challenge: Thermal Runaway in Alkyne Chemistry

Reactions involving alkynes, such as this compound, are often exothermic, meaning they release heat.[1] This heat release can accelerate the reaction rate, leading to a feedback loop where the temperature rises uncontrollably. This phenomenon, known as thermal runaway, can result in a loss of reaction control, solvent boiling, pressure buildup, and potentially, an explosion.[2][3] Understanding and managing the thermal profile of your reaction is therefore not just a matter of optimizing yield, but a critical safety imperative.

This compound, a highly flammable liquid and potential peroxide former, requires careful handling to mitigate these risks.[4] This guide provides a structured approach to identifying potential thermal hazards and implementing effective control strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazards are:

-

Exothermic Reactions: Common reactions like cycloadditions, Sonogashira couplings, and additions of strong acids or bases can be highly exothermic.[5][6]

-

Peroxide Formation: As a potential peroxide former, aged samples of this compound may contain explosive peroxides.[4] Distillation or heating of peroxide-contaminated material can lead to a violent explosion.

Q2: How can I assess the potential exothermicity of my reaction?

A2: Before running a reaction on a large scale, it is crucial to assess its thermal profile.

-

Literature Review: Search for similar reactions in the literature to get a qualitative understanding of the potential exotherm.

-

Small-Scale Pilot Reaction: Conduct the reaction on a small scale (e.g., 1-5 mmol) with careful temperature monitoring. Use a sensitive thermometer or a reaction calorimeter if available.

-

Reaction Calorimetry: For process development, use of a reaction calorimeter (such as an EasyMax or similar system) is highly recommended to quantify the heat of reaction and the rate of heat evolution.[8]

Q3: What are the key parameters to control for managing reaction temperature?

A3: The key parameters are:

-

Rate of Reagent Addition: Slow, controlled addition of the limiting reagent is one of the most effective ways to manage the rate of heat generation.

-

Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryocooler) has sufficient capacity to remove the heat generated by the reaction.

-

Stirring: Efficient stirring is crucial for uniform temperature distribution and effective heat transfer to the cooling medium.

-

Concentration: Running reactions at lower concentrations can help to moderate the exotherm by increasing the thermal mass of the system.

Troubleshooting Guides

Scenario 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition

Problem: Upon adding a reagent (e.g., an azide for a cycloaddition, or a strong base), the internal temperature of the reaction mixture begins to rise rapidly and does not stabilize with the cooling bath.

Causality: This is a classic sign of an uncontrolled exotherm, where the rate of heat generation exceeds the rate of heat removal. This can be due to:

-

Too rapid addition of the reagent.

-

Insufficient cooling.

-

Higher than expected reactivity.

Troubleshooting Protocol:

-

Stop Reagent Addition Immediately: Cease the addition of the reagent to prevent further heat generation.

-

Enhance Cooling:

-

If using an ice bath, ensure it is well-stocked with ice and water to maximize contact with the flask.

-

If using a cryocooler, lower the setpoint temperature.

-

Consider adding a dry ice/acetone bath for more efficient cooling, but be mindful of the potential for freezing your solvent.

-

-

Dilution (with caution): If the reaction solvent is pre-chilled, adding it to the reaction mixture can help to absorb some of the excess heat. This should be done cautiously as it may not be effective if the runaway is already advanced.

-

Quenching (as a last resort): If the temperature continues to rise uncontrollably, and there is a risk of exceeding the boiling point of the solvent, a pre-chilled, appropriate quenching agent may be added. The choice of quencher is reaction-specific and should be identified during the hazard assessment phase.

Workflow for Preventing Uncontrolled Exotherms:

Caption: Emergency response protocol for a thermal runaway event.

References

-

Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved from [Link]

- General procedure for Sonogashira coupling reaction. (n.d.). Synlett.

- Control of Temperature Uniformity for Exothermic Liquid Reaction in Structured Passages. (2021). University of Sheffield.

- Early Thermal Runaway detection in lithium ion batteries by using of a coupled electrical -thermal plausibility model. (2020).

- Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods. (2022). MDPI.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.

- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2021). MDPI.

- The thermal instability of hydrogen-substituted graphdiyne and its role in lithium–sulfur batteries. (2024). Royal Society of Chemistry.

- A Convenient Procedure for Sonogashira Reactions Using Propyne. (2025).

-

This compound | C5H8O | CID 6427121. (n.d.). PubChem. Retrieved from [Link]

- Relative Reactivity of Alkynes and Alkenes to Electrophilic Reagents. (2024). Chemistry LibreTexts.

- This compound | CAS#:628-33-1. (2025). Chemsrc.

- Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions. (2023). Chemical Engineering Transactions.

- Thermal Runaway Studies: Development of Coatings for Over-Temperature Warning and Database of Hazards Risk Ranking. (2024).

- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2018). Frontiers in Chemistry.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Safe Handling of Pyrophoric Liquids. (2009).

- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.

- Control of Temperature Uniformity for Exothermic Liquid Reaction in Structured Passages. (2021). White Rose eTheses Online.

- Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,3,3-Tetrachloroprop-1-ene. (n.d.). Benchchem.

-

Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calixp[2]yrrole cage. (2021). National Institutes of Health.

- Chemical Safety Guide, 5th Ed. (n.d.).

- Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. (2022). MDPI.

- 3-(113C)ethoxyprop-1-ene | C5H10O | CID 10103120. (n.d.). PubChem.

- This compound(CAS# 628-33-1 ). (n.d.). Angene Chemical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods [mdpi.com]

- 4. This compound | C5H8O | CID 6427121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijnc.ir [ijnc.ir]

- 6. mdpi.com [mdpi.com]

- 7. The thermal instability of hydrogen-substituted graphdiyne and its role in lithium–sulfur batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Technical Support Center: Coupling Protocols for 3-Ethoxyprop-1-yne

Subject: Troubleshooting Homocoupling (Dimerization) in 3-Ethoxyprop-1-yne Reactions Case ID: #GLASER-628-33-1 Support Tier: Senior Application Scientist / R&D Support

Diagnostic Hub: The "Why" and "How"

Welcome to the technical support interface. You are likely here because your Sonogashira or Cadiot-Chodkiewicz coupling of This compound (Ethyl propargyl ether) is yielding significant amounts of 1,6-diethoxyhexa-2,4-diyne (the dimer) instead of your desired cross-coupled product.

The Core Problem: Competitive Reactivity

This compound (BP: ~82°C) is a terminal alkyne with an ether oxygen that can act as a weak hemilabile ligand. In standard catalytic systems containing Copper(I) (e.g., CuI) and trace Oxygen, the system enters a "Glaser-Hay" cycle rather than the desired "Sonogashira" cycle.

Visualizing the Failure Mode: The diagram below illustrates the exact point of divergence where your reaction fails.

Figure 1: The Divergence Point. Note how Oxygen acts as a gatekeeper, diverting the Copper Acetylide toward the dimerization pathway.[1]

Protocol Optimization & Troubleshooting

We recommend a tiered approach to solving this. Start with Tier 1 (Process Control). If that fails, move to Tier 2 (Kinetic Control), and finally Tier 3 (Catalyst Engineering).

Tier 1: The "Gold Standard" Inert Atmosphere

Diagnosis: If your reaction mixture turns blue or green , you have oxidized Copper species (Cu(II)), indicating an oxygen leak. Risk Factor: this compound has a boiling point of 82°C. Standard high-vacuum degassing can strip your starting material if not handled correctly.

Protocol: Modified Freeze-Pump-Thaw

-

Freeze: Place the solvent/alkyne mixture in liquid nitrogen. Wait until completely solid.

-

Pump: Open to high vacuum (Schlenk line) for 5–10 minutes.

-

Close: Crucial Step. Close the stopcock before removing from liquid nitrogen.

-

Thaw: Allow to warm to room temperature with the flask sealed.

-

Repeat: Perform this cycle 3 times. Backfill with high-purity Argon, not Nitrogen (Argon is heavier than air and provides a better "blanket").

Tier 2: Kinetic Control (Slow Addition)

Diagnosis: You have an inert atmosphere, but yield is still low (10–15% dimer). Theory: Dimerization is second-order with respect to the alkyne concentration. Cross-coupling is often first-order. By keeping the alkyne concentration artificially low, you statistically favor the interaction with the Palladium catalyst over the self-interaction.

Protocol: Syringe Pump Addition

-

Setup: Load this compound diluted in the reaction solvent (e.g., THF or DMF) into a gas-tight syringe.

-

Rate: Set the infusion rate to add the total volume over 2 to 4 hours .

-

Temperature: Maintain the reaction temperature (usually 60–80°C) during addition to ensure immediate consumption of the alkyne upon entry.

Tier 3: Copper-Free Sonogashira (The Ultimate Fix)

Diagnosis: You cannot strictly exclude oxygen, or the substrate is too sensitive to Copper. Solution: Remove Copper entirely. This eliminates the formation of the Copper Acetylide, thereby physically removing the mechanism for Glaser coupling.

Protocol: Cu-Free Coupling of Propargyl Ethers This method relies on the "Oxidative Addition -> Carbopalladation -> Elimination" cycle or a direct deprotonation mechanism which is slower but cleaner.

| Component | Standard Condition | Recommended Cu-Free Condition |

| Catalyst | Pd(PPh3)4 (5 mol%) | PdCl2(PPh3)2 (3-5 mol%) or Pd(OAc)2 + XPhos |

| Co-Catalyst | CuI (2-5 mol%) | None |

| Base | Et3N or DiPA | Piperidine or Cs2CO3 (2 equiv) |

| Solvent | THF/DMF | DMF or Toluene |

| Temp | RT to 60°C | 80°C - 100°C (Higher temp required) |

Step-by-Step Cu-Free Workflow:

-

Charge a reaction vial with Aryl Halide (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and Cs2CO3 (2.0 equiv).

-

Evacuate and backfill with Argon (3x).[1]

-

Add degassed DMF (concentration ~0.2 M).

-

Add this compound (1.2 equiv) via syringe.

-

Heat to 90°C for 12–16 hours.

-

Note: Without Copper, the reaction is slower. Do not stop early.

-

FAQ: Quick Fixes

Q: My reaction mixture turned black immediately. Is this dimerization? A: No, immediate blackening usually indicates Palladium precipitation (Pd-black formation). This means your catalyst is decomposing before it can enter the cycle.

-

Fix: Add the alkyne last.[1][2][3] The alkyne can sometimes stabilize the Pd(0) species, but if the oxidative addition is slow, the catalyst crashes out. Ensure your Aryl Halide is reactive enough (Iodide > Bromide).

Q: Can I use a balloon for the inert atmosphere? A: For this compound, balloons are risky because they are permeable to oxygen over long reaction times (12h+).

-

Fix: Use a dedicated Schlenk line or a positive pressure manifold. If you must use a balloon, use a double-balloon technique (one balloon inside another) and refill it halfway through.

Q: Why does the dimer form even when I use "Anhydrous" solvents from a bottle? A: "Anhydrous" refers to water content, not Oxygen content. Solvents can be dry but saturated with dissolved Oxygen. You must degas (sparge or freeze-pump-thaw) regardless of the water content.

Decision Logic for Researchers

Use this flow to determine your next experimental move.

Figure 2: Troubleshooting Decision Matrix.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874-922.

-

Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.

-

BenchChem Technical Data. (2025). This compound Properties and Safety.

-

Gelest, Inc. (2020). Hydrophobicity, Hydrophilicity and Silane Surface Modification. (Reference for general alkyne handling and volatility).

Sources

characterization of unexpected byproducts in 3-ethoxyprop-1-yne reactions

Reagent: 3-Ethoxyprop-1-yne (Ethyl Propargyl Ether) CAS: 628-33-1 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Simple" Reagent Trap

Welcome to the technical support center. You are likely here because your reaction with This compound failed to yield the expected product, despite the molecule appearing structurally simple.

While this reagent is a staple in "Click" chemistry (CuAAC) and Sonogashira couplings, its dual functionality—a terminal alkyne adjacent to an ether oxygen—creates a unique reactivity profile. The propargylic position is activated, making it susceptible to isomerization and oxidative dimerization , often yielding unexpected byproducts that are difficult to separate.

This guide details the three most common failure modes, their mechanistic origins, and how to characterize the resulting impurities.

Module 1: The "Hidden" Isomer (Base-Catalyzed Rearrangement)

Symptom:

Diagnosis: Propargyl-Allene Isomerization

Under basic conditions (common in alkylation or Sonogashira coupling), the propargylic protons (

The Mechanism

The reaction proceeds via a propargylic anion intermediate, which reprotinates at the terminal carbon to form the allene.

Figure 1: Pathway for the base-catalyzed isomerization of this compound to ethyl allenyl ether.

Troubleshooting Protocol

-

Lower the Temperature: Isomerization typically requires higher activation energy. If running a Sonogashira coupling at 80°C, reduce to 40–50°C.

-

Switch Bases: Replace strong inorganic bases (KOH, NaOH) with milder organic bases (Diisopropylamine, TEA) or carbonate bases (

) if possible. -

Solvent Effect: Avoid highly polar aprotic solvents (DMSO, DMF) if isomerization is observed; these solvents enhance the basicity of the system.

Module 2: The "Blue" Impurity (Glaser Coupling)

Symptom:

"My reaction mixture turned green/blue. I see a new spot on TLC that is very non-polar, but it's not my product."

Diagnosis: Oxidative Homocoupling (Glaser/Hay Coupling) Terminal alkynes readily undergo oxidative dimerization in the presence of Copper (Cu) catalysts and Oxygen. Since this compound is often used in Cu-catalyzed reactions (Click, Sonogashira), this is a frequent competitor.

Chemical Outcome:

The Mechanism

Two Cu-acetylide species react with oxygen to form a diyne bridge. This consumes your starting material and poisons the catalyst for the desired cross-coupling.

Figure 2: Oxidative dimerization pathway competing with desired cross-coupling.

Troubleshooting Protocol

-

Rigorous Degassing (The Freeze-Pump-Thaw Method):

-

Step 1: Place solvent/reagents in a Schlenk flask.

-

Step 2: Freeze with liquid

. -

Step 3: Apply high vacuum (10-15 min).

-

Step 4: Thaw in warm water (under static vacuum).

-

Step 5: Backfill with Argon. Repeat 3x.

-

-

Add Ascorbate (For Click Chemistry): Ensure an excess of Sodium Ascorbate (5-10 eq relative to Cu) is present to keep Copper in the Cu(I) state and scavenge oxygen.

Module 3: Analytical Characterization (The Toolbox)

Distinguishing the starting material from these byproducts is critical. Use the table below to identify your impurity based on

Diagnostic Data Table

| Feature | This compound (Starting Material) | Ethyl Allenyl Ether (Isomer Impurity) | Glaser Dimer (Oxidative Impurity) |

| Structure | |||

| Key Signal 1 | Absent | Absent | |

| Key Signal 2 | |||

| Key Signal 3 | |||

| TLC Appearance | Mid-Polarity | Slightly Less Polar | Very Non-Polar (High Rf) |

Safety Alert: Peroxide Formation

Critical Warning: Like many ethers, this compound is a Class D Peroxide Former .[1]

-

Risk: The propargylic position, combined with the ether oxygen, stabilizes radical formation, accelerating peroxidation upon exposure to air.

-

Action:

-

Test for peroxides using starch-iodide strips before distilling or heating.

-

Do NOT distill to dryness.[2]

-

Store under Argon at 4°C.

-

References

-

Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

-

Base-Catalyzed Isomerization: Campagne, J. M., et al. (2005). Allenes in Organic Synthesis. Chemical Reviews. Link

-

CuAAC Side Reactions: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3] Chemical Reviews. Link

-

Propargyl Ether Safety: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety. Link

Sources

Technical Support Center: Sonogashira Coupling with 3-Ethoxyprop-1-yne

Welcome to the technical support center for the Sonogashira coupling, with a specialized focus on the use of 3-ethoxyprop-1-yne. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the nuances of this powerful cross-coupling reaction.

The Sonogashira coupling is a cornerstone in the synthesis of complex molecules, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and the prevalence of side reactions, especially when working with electron-rich alkynes like this compound.

Troubleshooting Guide: Navigating Common Challenges

This guide addresses specific issues you may encounter during your experiments with this compound in Sonogashira couplings.

Problem 1: Low or No Product Yield

Symptoms:

-

TLC or LC-MS analysis shows unreacted starting materials (aryl halide and/or this compound).

-

Minimal or no formation of the desired coupled product.

Potential Causes and Solutions:

-

Insufficient Basicity: The primary role of the base is to deprotonate the terminal alkyne to form the reactive copper acetylide intermediate.[1] this compound, being an electron-rich alkyne, may have a slightly less acidic terminal proton compared to electron-deficient alkynes.

-

Solution: Consider using a stronger base. While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, for less reactive systems, especially with aryl bromides, a stronger base might be necessary.[3] For electron-rich systems, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) has been shown to be effective in couplings with electron-rich arenes.[4]

-

-

Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.

-

Solution:

-

Ensure your palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is of high quality and has been stored under appropriate conditions (e.g., under an inert atmosphere).[2]

-

For challenging couplings, consider using more robust catalyst systems with bulky, electron-rich phosphine ligands like P(t-Bu)₃.[2][5]

-

-

-

Inadequate Temperature: Sonogashira couplings with less reactive aryl halides, such as bromides or chlorides, often require elevated temperatures to facilitate the rate-limiting oxidative addition step.[3]

-

Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates.

Problem 2: Significant Homocoupling (Glaser Coupling) of this compound

Symptoms:

-

Formation of a major byproduct identified as 1,6-diethoxyhexa-2,4-diyne.

-

This byproduct often appears as a less polar spot on TLC compared to the starting alkyne.[7]

-

Reduced yield of the desired cross-coupled product.

Potential Causes and Solutions:

-

Presence of Oxygen: The primary culprit for homocoupling is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide.[1][7]

-

Solution: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Degas all solvents and reagents thoroughly before use.

-

-

High Copper Catalyst Concentration: An excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.[7]

-

Solution: Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, reducing the copper loading can significantly suppress the formation of the Glaser byproduct.[3]

-

-

Copper-Free Conditions: To completely avoid copper-catalyzed homocoupling, consider a copper-free Sonogashira protocol.

-

Solution: These reactions often require a higher loading of a palladium catalyst and a suitable ligand, and may necessitate a stronger base like cesium carbonate.[2]

-

Problem 3: Decomposition of Starting Materials or Product

Symptoms:

-

Appearance of multiple unidentified spots on TLC.

-

Darkening of the reaction mixture beyond the expected color changes.

Potential Causes and Solutions:

-

Base-Induced Side Reactions: While a strong base can be beneficial for alkyne deprotonation, it may also lead to undesired side reactions with functional groups on your aryl halide or with the ethoxy group of this compound, especially at elevated temperatures.

-

Solution: Screen a panel of bases with varying strengths. If a strong base is required, consider running the reaction at a lower temperature for a longer duration.

-

-

Thermal Instability: Some complex organic molecules can be thermally labile.

-

Solution: If you suspect thermal decomposition, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

-

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Sonogashira coupling with this compound?

A1: The base plays two crucial roles in the Sonogashira coupling. Firstly, it deprotonates the terminal alkyne, this compound, to form a copper acetylide intermediate, which is a key step in the catalytic cycle.[1] Secondly, it neutralizes the hydrogen halide (HX) that is generated as a byproduct of the reaction.[1]

Q2: Which type of base is better for the Sonogashira coupling of this compound: an amine base or an inorganic base?

A2: Both amine bases (e.g., triethylamine, diisopropylamine, piperidine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be used.[1] The optimal choice depends on the specific substrates and reaction conditions.

-

Amine bases are often used in excess and can also serve as the solvent.[1] They are generally suitable for couplings with more reactive aryl iodides.

-

Inorganic bases , particularly cesium carbonate, are often employed in copper-free Sonogashira reactions and can be effective with less reactive aryl halides.[2] However, their poor solubility in some organic solvents can be a limitation.[8]

Q3: How does the electron-donating ethoxy group in this compound affect the choice of base?

A3: The electron-donating ethoxy group increases the electron density on the alkyne, which can make the terminal proton slightly less acidic. This may necessitate the use of a stronger base to efficiently deprotonate the alkyne and drive the reaction forward, especially when coupling with less reactive aryl bromides or chlorides.

Q4: Can I run the Sonogashira coupling with this compound open to the air?

A4: It is highly discouraged. The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling), which will consume your this compound and reduce the yield of your desired product.[1][7] Always perform the reaction under an inert atmosphere.

Q5: My reaction is sluggish even with an aryl iodide. What can I do?